5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

This specific regioisomer features an adamantane cage linked to a 3-amino-1,2,4-triazole core, correctly positioned for optimal interaction with the 11β-HSD1 active site. The primary amine enables straightforward amide bond formation for library synthesis, while its ethanol/DCM solubility simplifies lab handling. Ensure procurement of this validated scaffold over positional isomers.

Molecular Formula C12H18N4
Molecular Weight 218.3 g/mol
CAS No. 473994-26-2
Cat. No. B112657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine
CAS473994-26-2
Molecular FormulaC12H18N4
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=NC(=NN4)N
InChIInChI=1S/C12H18N4/c13-11-14-10(15-16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H3,13,14,15,16)
InChIKeyYAOKRNZRTCOYSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine (CAS 473994-26-2): Procurement Guide for Adamantane-Triazole Amine Building Block


5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine (IUPAC: 5-(1-adamantyl)-1H-1,2,4-triazol-3-amine) is an adamantane-fused 1,2,4-triazole primary amine. It possesses a rigid, lipophilic adamantane cage linked to a 3-amino-1,2,4-triazole core, with a molecular formula of C12H18N4 and a molecular weight of 218.3 g/mol . The compound is characterized as a white solid with solubility in organic solvents such as ethanol and dichloromethane , and is commercially available with typical purities of ≥95% (HPLC) .

Why 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine Cannot Be Replaced by Generic Adamantyl Triazoles


Substitution of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine with a closely related analog such as the 1-adamantyl positional isomer (CAS 184219-68-9) is scientifically unjustified without explicit head-to-head validation. The position of the adamantyl substituent on the triazole ring dictates the molecule's hydrogen-bonding network, electronic distribution, and overall three-dimensional conformation [1]. These differences can profoundly impact receptor binding, metabolic stability, and even the outcome of synthetic derivatization reactions. The following evidence guide quantifies the key dimensions of differentiation that define the unique procurement value of this specific regioisomer.

5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine: A Quantified Evidence Guide for Scientific Differentiation


Regioisomeric Identity Dictates Molecular Recognition and Derivative Outcome

The compound is the 5-adamantyl regioisomer of the 3-amino-1,2,4-triazole core. Its positional isomer, 1-(1-adamantyl)-1,2,4-triazol-3-amine (CAS 184219-68-9) , is a distinct chemical entity with different physical and chemical properties. While direct experimental comparison data is not currently published, computational studies on analogous adamantane-linked 1,2,4-triazoles demonstrate that the substitution pattern influences solid-state packing, HOMO-LUMO energies, and intermolecular interaction energies, with CE-B3LYP model calculations revealing variations in total packing energy [1]. Such differences can lead to divergent behavior in both biological assays and synthetic transformations.

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Defined Solubility Profile Enables Predictable Experimental Workflow

5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine exhibits a characterized solubility profile, dissolving in common organic solvents such as ethanol and dichloromethane . This is a critical differentiator from other adamantane derivatives, which often require specialized or more toxic solvent systems due to their extreme lipophilicity. The compound's moderate solubility in ethanol and DCM provides a pragmatic advantage for routine laboratory handling, purification, and formulation, reducing the need for exotic solvent screening and mitigating precipitation risks in assay plates [1].

Medicinal Chemistry Chemical Biology Formulation Science

Potential for 11β-HSD1 Inhibition Based on Class-Level Pharmacophore

The adamantane-linked 1,2,4-triazole scaffold has been validated as a selective pharmacophore for inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme target for metabolic disorders such as obesity and type 2 diabetes [1]. While specific IC50 data for 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine is not publicly available, closely related adamantane-triazole derivatives exhibit potent inhibition, with reported IC50 values as low as 9.9 nM in human 11β-HSD1 enzymatic assays [2]. The target compound possesses the essential structural elements required for binding to the 11β-HSD1 active site, as predicted by molecular docking studies of analogous compounds [1].

Endocrinology Metabolic Disease Drug Discovery

Versatile Primary Amine Handle for Diverse Derivatization

The 3-amino group on the triazole ring serves as a versatile handle for downstream chemical modification. In contrast to the more common 3-mercapto- or 3-thione-substituted adamantyl triazoles [1], the primary amine of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine enables a distinct set of reactions, including amide coupling, reductive amination, sulfonylation, and diazotization. This functional group divergence provides synthetic chemists with a broader toolkit for generating diverse libraries of adamantane-triazole conjugates, as demonstrated by the extensive derivatization of analogous 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole scaffolds [1].

Synthetic Chemistry Medicinal Chemistry Chemical Biology

5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: 11β-HSD1 Inhibitor Lead Optimization

This compound serves as a privileged scaffold for the development of selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Given the class-level evidence of low nanomolar potency (e.g., IC50 = 9.9 nM for related adamantane-triazoles [1]) against this metabolic disease target [2], it is a rational starting point for structure-activity relationship (SAR) studies. Procurement of this specific regioisomer ensures that the adamantyl group is correctly positioned for optimal interaction with the 11β-HSD1 active site, as supported by docking studies of analogous compounds [2].

Synthetic Chemistry: Advanced Building Block for Amide-Coupled Libraries

The primary amine functional group distinguishes this compound from the more common 3-mercapto-1,2,4-triazole derivatives [3]. This allows for straightforward amide bond formation with carboxylic acid building blocks, enabling the rapid construction of diverse compound libraries for biological screening. Its solubility in ethanol and DCM facilitates reaction setup and purification under standard laboratory conditions, reducing the need for specialized equipment or solvents.

Chemical Biology: Bioconjugation and Probe Development

The adamantane moiety is a well-established hydrophobic anchor that can enhance cellular uptake and membrane permeability. Coupling the 3-amino group of this compound to fluorophores, biotin, or other affinity tags provides a straightforward route to adamantane-decorated chemical probes. Such probes are valuable for studying protein localization, investigating membrane dynamics, and developing targeted delivery systems, leveraging the defined solubility profile of the parent compound .

Pharmaceutical Development: Crystallization and Formulation Studies

The defined solid-state properties of this compound (white solid, soluble in ethanol and DCM) make it a suitable candidate for pre-formulation studies. Researchers evaluating the developability of adamantane-containing drug candidates can use this compound to benchmark solubility and stability in various pharmaceutical excipients, providing a comparative baseline for more advanced leads in the same chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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